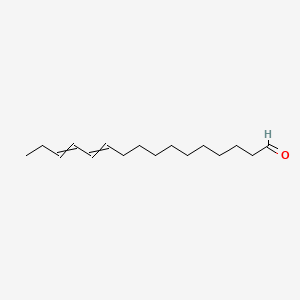

(Z,Z)-11,13-Hexadecadienal

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

hexadeca-11,13-dienal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3 |

InChI Key |

ZTJGMVSDMQAJPE-UHFFFAOYSA-N |

SMILES |

CCC=CC=CCCCCCCCCCC=O |

Canonical SMILES |

CCC=CC=CCCCCCCCCCC=O |

Origin of Product |

United States |

Ecological Roles and Species Specific Significance of Z,z 11,13 Hexadecadienal

Identification and Characterization as a Sex Pheromone Component

The identification of (Z,Z)-11,13-Hexadecadienal as a key player in insect chemical communication stems from detailed analyses of pheromone gland extracts and subsequent behavioral assays. Its role has been elucidated in several economically important pest species as well as other moths, highlighting its prevalence and importance in the insect world.

Presence in Notodontidae Family Moths (e.g., Notodonta dromedarius, Thaumetopoea bonjeani)

This compound is a common sex pheromone component for many species within the Notodontidae family, a group of moths known for some species causing significant defoliation of host trees. The sex pheromones of Notodontids are typically complex mixtures of C16 straight-chain aldehydes, alcohols, and acetates.

For the iron prominent moth, Notodonta dromedarius, this compound has been identified as an active sex pheromone ingredient. In the case of Thaumetopoea bonjeani, the cedar processionary moth, the sex pheromone is a mixture of this compound and (11Z,13Z)-hexadecadienol in a 4:1 ratio. However, it's noteworthy that another species in the same genus, the oak processionary moth (Thaumetopoea processionea), appears to be the only "summer" processionary moth that lacks this compound in its pheromone blend.

Table 2: this compound in Select Notodontidae Species

| Species | Common Name | Role of this compound |

|---|---|---|

| Notodonta dromedarius | Iron Prominent | Active Sex Pheromone Ingredient |

| Notodonta torva | Active Sex Pheromone Ingredient |

Function as an Attractant Component in Pyralis farinalis (Meal Moth)

In the meal moth, Pyralis farinalis, this compound acts as a component of the attractant blend. Specifically, a combination of this compound and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene serves as an attractant for this species. This highlights an interesting ecological relationship where a component of the navel orangeworm's sex pheromone is also utilized by the meal moth.

Contextual Activity within Pheromone Blends

The biological activity of this compound is highly dependent on the context of the entire pheromone blend. Its effectiveness can be significantly altered by the presence of other co-occurring compounds, which can act synergistically to enhance attraction or antagonistically to inhibit it.

Synergistic and Antagonistic Interactions with Co-occurring Pheromone Components

The case of the navel orangeworm, Amyelois transitella, clearly demonstrates the importance of synergistic interactions. While this compound alone has limited attractant power, its combination with (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene creates a highly attractive blend.

Conversely, antagonistic interactions are also crucial for maintaining species-specific communication channels. For the meal moth, Pyralis farinalis, while a blend of this compound and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene is attractive, the addition of (11Z,13Z)-hexadecadien-1-yl acetate (B1210297) acts as a behavioral antagonist. This compound is a minor component in the navel orangeworm pheromone, suggesting a mechanism for reproductive isolation between the two species that share some pheromone components.

Influence of Stereoisomers on Biological Activity and Specificity (e.g., (11Z,13E)-hexadecadienyl acetate)

The stereochemistry of pheromone components is critical for their biological activity. Even subtle changes in the geometry of the double bonds can have profound effects on how the molecule is perceived by the insect's sensory system.

While not a stereoisomer of the aldehyde itself, the presence of different isomers of related compounds within a pheromone blend can be crucial. For instance, in the oak processionary moth, Thaumetopoea processionea, the sex pheromone is a mixture of (Z,Z)-11,13-hexadecadienyl acetate and (E,Z)-11,13-hexadecadienyl acetate, along with the corresponding alcohol. The specific ratio of these isomers is likely important for species recognition.

In the citrus leafminer, Phyllocnistis citrella, a different set of dienal and trienal isomers are at play. While Japanese populations are strongly attracted to (7Z,11Z)-7,11-hexadecadienal, Brazilian and Californian populations are attracted to a mixture of (7Z,11Z,13E)-7,11,13-hexadecatrienal and (7Z,11Z)-7,11-hexadecadienal. This geographic variation in pheromone composition and response highlights the role of isomers in the evolution of distinct communication systems.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (11Z,13Z)-hexadecadien-1-ol |

| (11Z,13E)-hexadecadien-1-ol |

| (3Z,6Z,9Z,12Z,15Z)-tricosapentaene |

| (11Z,13E)-Hexadecadienal |

| (11E,13Z)-Hexadecadienal |

| (11Z,13Z)-hexadecadien-1-yl acetate |

| (Z)-11-Hexadecenal |

| Hexadecanal |

| Hexadecan-1-ol |

| (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene |

| (Z)-dodec-7-en-1-ol |

| (Z)-13-hexadecen-11-yn-1-yl acetate |

| (Z)-13-hexadecen-11-ynal |

| tetradecadienal |

| (E,Z)-11,13-hexadecadienyl acetate |

| (7Z,11Z)-7,11-hexadecadienal |

| (7Z,11Z,13E)-7,11,13-hexadecatrienal |

| (Z)-hexadec-11-enal |

| (Z)-hexadec-7-enal |

| (Z)-octadec-13-enal |

| (Z)-hexadec-9-enal |

| (Z)-9-tetradecenyl acetate |

| (Z)-11-hexadecenyl acetate |

| (Z)-7-dodecenyl acetate |

| ethyl palmitate |

| ethyl (Z,Z)-11,13-hexadecadienoate |

The Intricate Pathway to a Chemical Signal: Biosynthesis and Regulation of this compound

The chemical compound this compound is a crucial component of the sex pheromone for various species of moths, playing a vital role in their reproductive success. The biosynthesis of this specific aldehyde is a complex and highly regulated process, involving a series of enzymatic reactions that begin with common fatty acids and culminate in the production of this potent chemical messenger. This article delves into the detailed biosynthetic pathways, hormonal regulation, and enzymatic processes that govern the creation and degradation of this compound in Lepidoptera.

Biological Functions and Ecological Significance

Role as a Sex Pheromone in Lepidoptera

The primary biological function of (Z,Z)-11,13-Hexadecadienal is to act as a sex pheromone, facilitating long-distance chemical communication for mating. In species like the navel orangeworm (Amyelois transitella) and certain moths of the Notodontidae family, females release this compound to attract males. The male moths detect the pheromone using specialized olfactory receptor neurons housed in sensilla on their antennae.

For the navel orangeworm, this compound is the major component of its sex pheromone blend. While this single compound can elicit upwind flight in males, research has demonstrated that a four-component blend, including this compound, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, is significantly more attractive and leads to higher rates of mating behavior. This highlights the complexity of pheromone communication, where the blend of compounds is often more important than a single component.

Interspecific Communication and Kairomonal Effects

While primarily acting as an intraspecific pheromone, there is potential for this compound to be involved in interspecific communication. For instance, predators or parasitoids that specialize on certain moth species may use the host's pheromone as a kairomone to locate their prey or hosts. This would be an example of the pheromone signal being "eavesdropped" on by another species to its own benefit.

Furthermore, the presence of specific pheromone components and their ratios helps maintain reproductive isolation between closely related species that might share some common pheromone components. For example, the meal moth, Pyralis farinalis, also uses this compound in its pheromone blend, but the presence of other specific compounds ensures that only conspecific males are attracted.

Advanced Synthetic Methodologies for Z,z 11,13 Hexadecadienal and Analogues

Convergent Synthetic Strategies

Convergent syntheses are favored for their efficiency and ability to build complex molecules from smaller, pre-assembled fragments. This approach allows for the independent synthesis of key building blocks, which are then combined in the later stages of the synthesis.

C10 + C3 + C3 Disconnection Approach

A prominent strategy for synthesizing (Z,Z)-11,13-hexadecadienal involves a C10 + C3 + C3 disconnection. This retrosynthetic analysis breaks the target molecule down into three key synthons: a ten-carbon chain, and two three-carbon units.

Key Stereoselective Reactions for Conjugated (Z,Z)-Diene Construction

The construction of the (Z,Z)-conjugated diene is the most critical aspect of the synthesis, requiring reactions that proceed with high stereoselectivity to avoid the formation of unwanted isomers.

Wittig Olefination and its Stereocontrol for cis-Double Bonds

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. To achieve the desired (Z)- or cis-configuration, non-stabilized ylides are typically employed. In the synthesis of this compound, a cis-Wittig olefination is a key step in the C10 + C3 + C3 strategy, reacting an aldehyde with propylidenetriphenylphosphorane to form the requisite cis-double bond. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; less stabilized ylides generally favor the formation of (Z)-alkenes.

Hydroboration-Protonolysis in Alkyne Transformations

Hydroboration-protonolysis is a crucial reaction for the stereospecific conversion of alkynes to (Z)-alkenes. This two-step process involves the addition of a borane (B79455) reagent across the triple bond, followed by protonolysis of the resulting vinylborane. The syn-addition of the borane ensures the formation of a cis-double bond. This method is a cornerstone in several syntheses of this compound, providing a reliable means to install one of the (Z)-double bonds of the conjugated diene system.

Cross-Coupling Reactions (e.g., Sonogashira-Hagihara Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis. The Sonogashira-Hagihara coupling, which joins a terminal alkyne with a vinyl or aryl halide, is particularly useful in constructing the carbon skeleton of this compound. In one synthetic route, this reaction is employed to couple (Z)-1-bromo-1-butene with an acetylenic compound, forming a key intermediate enyne. This enyne is then further elaborated to the final (Z,Z)-diene structure.

Alkylation of Lithium Alkynes

The alkylation of lithium alkynes is a fundamental carbon-carbon bond-forming reaction used to extend carbon chains. In the context of synthesizing this compound via the C10 + C3 + C3 approach, the alkylation of lithium propargyl alcohol with 1,1-diethoxy-10-iododecane is a key step. This reaction is typically performed at low temperatures, such as -40°C, under an inert atmosphere to ensure high yields and prevent side reactions.

Strategic Management of Labile Functional Groups in Synthesis

A key strategy to prevent undesired side reactions, such as the isomerization of the (Z,Z)-conjugated diene system during oxidation steps, is to introduce the aldehyde functionality in a protected form early in the synthetic sequence. This protected group, often an acetal (B89532), is stable to the reaction conditions used to construct the carbon skeleton and the diene moiety. The free aldehyde is then regenerated in one of the final steps of the synthesis via a deprotection reaction.

The most common protecting group for the terminal formyl group in the synthesis of this compound and its analogues is the diethyl acetal. This group is formed by reacting the corresponding aldehyde with ethanol. The acetal is robust enough to withstand various synthetic transformations, including coupling reactions and reductions. Deprotection is typically achieved by hydrolysis under mild acidic conditions, which regenerates the labile formyl group without compromising the integrity of the (Z,Z)-diene system. This approach of installing the formyl group at an early stage as a stable derivative avoids potentially damaging oxidation reactions at the end of the synthesis.

Table 1: Protection and Deprotection of Terminal Formyl Group in Hexadecadienal Synthesis

| Protecting Group | Protected Intermediate Example | Deprotection Reagents & Conditions | Purpose |

| Diethyl Acetal | 1,1-diethoxy-11-dodecyne | p-Toluenesulfonic acid, aqueous methanol, 35°C | To protect the aldehyde during construction of the carbon backbone and diene system, avoiding isomerization. |

| Diethyl Acetal | (Z)-1,1-diethoxy-13-hexadecen-11-yne | Mild acid hydrolysis | To allow for selective reduction of the alkyne and prevent damage to the (Z,Z)-conjugated diene system. |

| Diethyl Acetal | E-9,Z-11-hexadecadienal diethyl acetal | p-Toluenesulfonic acid, aqueous methanol, water | Final step to unmask the formyl group after the diene synthesis is complete. |

Preparative Approaches for Isomeric Variants and Structural Analogues

The synthesis of isomers and structural analogues of a natural pheromone is essential for confirming the structure of the active compound and for conducting structure-activity relationship (SAR) studies. SAR studies systematically investigate how modifications to a molecule's structure affect its biological activity, providing insight into the key features required for receptor binding and response.

Parapheromones are synthetic compounds that are structurally related to natural pheromones and are used to probe the specific requirements of insect olfactory systems. By synthesizing and testing analogues of this compound, researchers can determine the importance of the aldehyde functional group, the chain length, and the geometry and position of the double bonds.

Synthetic routes developed for this compound are often flexible enough to allow for the creation of such analogues. For instance, intermediates in the synthesis can be diverted to produce related compounds. A common strategy involves the synthesis of the corresponding alcohol and acetate (B1210297) derivatives. In one C10 + C3 + C3 strategy, the same synthetic sequence that yields this compound also produced (11Z,13Z)-hexadecadienol (the alcohol) and (11Z,13Z)-hexadecadien-1-yl acetate (the acetate). Another important class of analogues involves modification of the conjugated diene system. The en-yne analogue, (Z)-13-hexadecen-11-ynal, which possesses a conjugated en-yne moiety instead of the diene, has also been synthesized to study its activity. These modifications help to map the structural requirements for biological activity. For example, replacing the acetate group in other moth pheromones with an aldehyde has been shown to create potent antagonists.

Table 2: Examples of Synthesized Parapheromones/Analogues of this compound

| Analogue Name | Structural Modification | Synthetic Goal / SAR Purpose |

| (11Z,13Z)-Hexadecadienol | Aldehyde (formyl) group is reduced to a primary alcohol. | To determine the importance of the aldehyde functionality for biological activity. |

| (11Z,13Z)-Hexadecadien-1-yl acetate | Aldehyde is replaced by an acetate group. | To investigate the effect of changing the polar functional group on receptor binding and insect response. |

| (Z)-13-Hexadecen-11-ynal | The (Z)-11 double bond is replaced by a triple bond, creating a conjugated en-yne system. | To assess the role of the (Z,Z)-conjugated diene system compared to a conjugated en-yne system. |

| (E,Z)-Isomers (e.g., E-9,Z-11-hexadecadienal) | The geometry of one or more double bonds is changed from Z (cis) to E (trans). | To evaluate the strictness of the stereochemical requirement for the conjugated double bonds. |

Mechanisms of Olfactory Recognition and Signal Transduction for Z,z 11,13 Hexadecadienal

Electrophysiological Characterization of Pheromone Reception

Electrophysiological techniques are pivotal in understanding how the insect antenna responds to specific pheromone components. These methods measure the electrical activity of olfactory neurons, providing direct insights into the sensitivity and specificity of the detection system.

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. In studies involving the navel orangeworm moth, Amyelois transitella, EAG recordings have demonstrated that both male and female antennae respond to (Z,Z)-11,13-Hexadecadienal. This compound is a major component of the female-produced sex pheromone and also serves as a reliable standard in bioassays due to the consistent responses it elicits. While both sexes of the navel orangeworm moth detect this compound, the responses can differ, with male antennae often showing a stronger response, which is consistent with its role as a sex pheromone. The average response of male navel orangeworm antennae to this compound can be around 3,000 µV. EAG is a valuable screening tool for identifying bioactive compounds, though it only indicates receptor activation and not the subsequent behavioral response.

To investigate the response of individual functional units on the antenna, Single Sensillum Recordings (SSR) are employed. This technique allows for the measurement of action potentials from olfactory receptor neurons (ORNs) housed within a single sensillum. In the navel orangeworm moth, SSR studies have identified specific ORNs within trichoid sensilla on the male antennae that are stimulated by this compound. These recordings have revealed that some sensilla house multiple ORNs, each potentially tuned to different components of the pheromone blend. For instance, in one type of sensillum, the "A" neuron (ORN-A) responds specifically to this compound, while the "B" neuron responds to another key pheromone component, (Z,Z)-11,13-hexadecadien-1-ol. This demonstrates the specialized nature of pheromone detection at the level of individual neurons.

The responses of both the whole antenna (EAG) and individual ORNs (SSR) to this compound are typically dose-dependent. This means that as the concentration of the pheromone increases, the magnitude of the electrical response also increases up to a certain saturation point. EAG recordings from female A. transitella antennae showed dose-dependent responses to this compound, with responses as high as 10 mV at the highest doses tested. Similarly, SSR from trichoid sensilla in male navel orangeworm moths also demonstrated a dose-dependent increase in the frequency of action potentials in response to this compound. This characteristic is crucial for the insect to perceive the distance and direction of the pheromone source.

Table 1: Electrophysiological Responses to this compound

| Technique | Insect Species | Key Finding | Citations |

| EAG | Amyelois transitella | Male and female antennae respond to the compound. | |

| SSR | Amyelois transitella | Specific olfactory receptor neurons (ORN-A) in trichoid sensilla respond to the compound. | |

| Dose-Response | Amyelois transitella | Both EAG and SSR responses increase with higher concentrations of the pheromone. |

Molecular Interactions with Pheromone-Binding Proteins (PBPs)

Before reaching the olfactory receptors, pheromone molecules must traverse the aqueous lymph that fills the sensilla. This is facilitated by Pheromone-Binding Proteins (PBPs), which are small, soluble proteins that bind to the hydrophobic pheromone molecules and transport them to the neuronal membrane.

In the navel orangeworm, a specific PBP, AtraPBP1, has been identified and extensively studied. Binding assays have shown that AtraPBP1 binds to this compound with high affinity. Interestingly, AtraPBP1 can also bind to other components of the sex pheromone blend, such as the corresponding alcohol and acetate (B1210297), suggesting that a single PBP may be involved in the reception of multiple pheromone constituents. The binding is pH-dependent; AtraPBP1 shows high affinity for the pheromone at a neutral pH (around 7) and low to no affinity at a lower, more acidic pH. This pH-dependent binding is thought to be crucial for the release of the pheromone near the acidic environment of the receptor membrane. While AtraPBP1 binds the behaviorally active (Z,Z)-isomer, it does not appear to discriminate between different stereoisomers of 11,13-hexadecadienal (B13405) on its own.

The three-dimensional structures of AtraPBP1, both in its unbound form and in complex with pheromone components like this compound, have been determined using X-ray crystallography. These studies reveal that AtraPBP1 consists of several alpha-helices that create a hydrophobic binding pocket for the pheromone. A significant conformational change occurs upon pheromone binding. Specifically, a large movement of the C-terminal helix is observed when the pheromone is bound. This structural change is believed to be essential for both sequestering the pheromone from the aqueous environment and for its subsequent release at the neuronal membrane, triggered by the lower pH in the vicinity of the membrane.

Table 2: Molecular Interactions of this compound

| Protein | Insect Species | Interaction Type | Key Finding | Citations |

| AtraPBP1 | Amyelois transitella | Ligand Binding | High, pH-dependent affinity for this compound. | |

| AtraPBP1 | Amyelois transitella | Structural Complex | Crystallography reveals a hydrophobic binding pocket and a pH-induced conformational change for ligand release. |

Conformational Dynamics of PBPs and Ligand Release Mechanisms (e.g., pH-induced changes)

Pheromone-binding proteins (PBPs) are essential for solubilizing and transporting hydrophobic pheromones like this compound through the aqueous sensillar lymph to the olfactory receptors on the dendritic membrane of olfactory neurons. The binding and release of the pheromone are intricately linked to pH-dependent conformational changes in the PBP structure.

In the navel orangeworm, Amyelois transitella, the Pheromone-Binding Protein AtraPBP1 demonstrates high-affinity binding to this compound at the neutral pH of the sensillar lymph. However, in the acidic microenvironment near the negatively charged neuronal membrane, AtraPBP1 undergoes a significant conformational change that facilitates the release of the pheromone.

Crystallographic studies of AtraPBP1 in complex with this compound have revealed the structural basis for this pH-induced ligand release. Comparison of the protein structure at neutral pH (around 6.5) and acidic pH (around 4.5) shows a dramatic movement of the C-terminal and N-terminal helices. At acidic pH, the C-terminal region forms an α-helix that swings into the binding pocket, effectively expelling the bound pheromone. This movement is substantial, with the C-terminal helix moving by approximately 90° and the N-terminal helix by 37°. The protonation of specific histidine residues, such as His80 and His95 in AtraPBP1, at low pH is thought to disrupt salt bridges that stabilize the open conformation of the binding pocket at neutral pH, thereby triggering the conformational shift and ligand release.

This mechanism of a pH-dependent conformational switch is a recurring theme in insect olfaction, although the specific structural changes can vary between different PBPs. For instance, in the PBP of the silkworm moth, Bombyx mori, a similar C-terminal helix insertion mechanism is observed. However, in other insects, the release mechanism might involve reorientation of different helical structures without the formation of a new C-terminal helix.

Table 1: Key Structural Changes in AtraPBP1 upon pH shift

| pH Condition | Conformation of C-terminal helix | Ligand Binding Affinity | Key Residues Involved |

|---|---|---|---|

| Neutral (e.g., pH 6.5-7.0) | Unstructured, allowing ligand access to binding pocket. | High | - |

| Acidic (e.g., pH 4.5) | Forms an α-helix that occupies the binding pocket. | Low/None | His80, His95 |

Odorant Receptor (OR) Activation and Co-receptor Roles

Once released from the PBP, this compound interacts with specific Odorant Receptors (ORs) located on the dendritic membrane of olfactory neurons, initiating the signal transduction cascade that leads to an electrical signal.

In the navel orangeworm, a specific odorant receptor, AtraOR1, has been identified and functionally characterized as being highly sensitive to this compound. This receptor is expressed specifically in the antennae of male moths, consistent with its role in detecting the female sex pheromone.

Functional studies using the Xenopus oocyte expression system have shown that when AtraOR1 is co-expressed with the obligate co-receptor Orco, the resulting complex responds strongly to this compound. The receptor also shows moderate sensitivity to a related compound found in the pheromone blend, (11Z,13Z)-hexadecadien-1-ol. Interestingly, these studies also revealed that AtraOR1 can be more sensitive to a synthetic formate (B1220265) analog, (9Z,11Z)-tetradecen-1-yl formate, than to the natural pheromone itself. This suggests a degree of flexibility in the ligand-binding pocket of the receptor.

The function of insect ORs is critically dependent on their association with a highly conserved co-receptor known as Orco. Orco forms a heteromeric complex with the ligand-binding OR, such as AtraOR1, creating a ligand-gated ion channel. While the specific OR confers ligand specificity, Orco is essential for the proper trafficking and localization of the OR to the dendritic membrane and is a crucial component of the ion channel.

Upon binding of this compound to the AtraOR1-AtraOrco complex, the ion channel opens, allowing for an influx of cations and depolarization of the neuronal membrane. This generates an electrical signal that is then transmitted to the brain. The exact stoichiometry and mechanism of channel gating are still areas of active research, with evidence suggesting both ionotropic (direct gating by the ligand) and metabotropic (involving G-protein coupled second messenger pathways) signaling mechanisms may be at play in different insect species. However, the formation of the OR-Orco complex is a universally accepted key step in the transduction of the chemical signal into an electrical one.

Structure-Activity Relationship (SAR) Investigations using Pheromone Analogues

To understand the specific molecular features of this compound that are crucial for its recognition by the olfactory system, researchers conduct structure-activity relationship (SAR) studies. These investigations involve systematically modifying the pheromone's structure and observing the effect on the activity of olfactory neurons.

Single-sensillum recordings from the trichoid sensilla of male navel orangeworm moths have provided valuable insights into the structural requirements for neuronal activation. These studies have shown that olfactory receptor neurons (ORNs) housed in these sensilla respond robustly to this compound.

Conversely, other structural modifications can significantly reduce or abolish the neuronal response. For example, the related acetate, (11Z,13Z)-hexadecadien-1-yl acetate, acts as a behavioral antagonist and stimulates a different population of ORNs. This demonstrates the high degree of specificity of the olfactory system, where even a small change from an aldehyde to an acetate functional group can drastically alter the perceived signal. The geometric configuration of the double bonds is also critical; the (Z,Z) isomer is the primary attractant, while other isomers like the (Z,E) configuration have different activities.

Table 2: Olfactory Neuron Response to this compound and its Analogues

| Compound | Structure | Olfactory Neuron Response | Reference |

|---|---|---|---|

| This compound | C16 aldehyde with Z,Z double bonds at C11, C13 | Strong excitation | |

| (9Z,11Z)-tetradecen-1-yl formate | C14 formate with Z,Z double bonds at C9, C11 | Strong excitation, equal to natural pheromone | |

| (11Z,13Z)-hexadecadien-1-yl acetate | C16 acetate with Z,Z double bonds at C11, C13 | Stimulates different neurons; behavioral antagonist | |

| (11Z,13E)-hexadecadienal | C16 aldehyde with Z,E double bonds at C11, C13 | Synergist, but not a primary attractant alone |

Advanced Analytical Techniques for Characterizing Z,z 11,13 Hexadecadienal

Chromatographic and Spectrometric Approaches for Identification and Quantification

Chromatographic methods coupled with spectrometry are the cornerstone for the analysis of volatile and semi-volatile compounds like (Z,Z)-11,13-Hexadecadienal. These hyphenated techniques allow for the separation of individual components from a mixture, followed by their structural identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Blend Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pheromone blends containing this compound. In this method, a sample is volatilized and separated into its components as it passes through a capillary column in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound.

Research on the navel orangeworm (Amyelois transitella) pheromone has utilized GC-MS to analyze the composition of female gland extracts. These analyses confirmed the presence of this compound as a major component and identified other related compounds in the blend, such as (Z,Z)-11,13-hexadecadien-1-yl acetate (B1210297) and ethyl (Z,Z)-11,13-hexadecadienoate. The choice of the GC column is critical for separating the various geometric isomers that may be present. Non-polar columns, such as those with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), are commonly employed for this purpose.

The following table summarizes typical components identified in pheromone blends containing this compound using GC-MS.

Table 1: Compounds Identified in Navel Orangeworm Pheromone Blend via GC-MS

| Compound | CAS Number | Role/Identification |

|---|---|---|

| This compound | 71317-73-2 | Major pheromone component |

| (Z,Z)-11,13-Hexadecadien-1-yl acetate | 118744-50-6 | EAD-active component |

| Ethyl (Z,Z)-11,13-hexadecadienoate | Not Available | Novel EAD-active component |

| Ethyl palmitate | 628-97-7 | EAD-active component |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactive Component Screening

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly specialized technique that uses an insect's antenna as a biological detector to identify which compounds in a complex mixture are biologically active. As components elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over an excised insect antenna. When a compound that the antenna's olfactory receptors can detect passes over it, a measurable electrical potential (depolarization) is generated.

This technique has been instrumental in screening pheromone gland extracts and synthetic mixtures to pinpoint the specific compounds that elicit a response in male moths. For the navel orangeworm, GC-EAD analyses using male moth antennae confirmed that this compound is a potent bioactive component. Furthermore, these studies revealed that other compounds present in smaller quantities in the natural pheromone blend also elicit significant antennal responses, suggesting they play a role in the insect's chemical communication. GC-EAD is crucial for distinguishing between isomers, as often only one specific isomer is biologically active.

Spectroscopic Methods for Direct Detection and Monitoring

While chromatographic methods are excellent for detailed laboratory analysis, spectroscopic techniques offer potential for direct, real-time detection and monitoring of pheromones in the field.

Raman Spectroscopy for Pheromone Detection and Diffusion Studies

Raman Spectroscopy (RS) is a non-destructive analytical technique that provides detailed chemical and structural information by measuring the inelastic scattering of monochromatic light. When laser light interacts with a molecule, it can excite vibrational modes within that molecule, resulting in scattered light that is shifted in energy. The resulting Raman spectrum contains peaks that correspond to specific molecular vibrations, providing a unique spectral fingerprint for the compound.

Studies have demonstrated that RS can successfully detect and differentiate this compound from other pheromone components, such as (E,Z)-7,9-Docedadien-1-yl Acetate and (Z,Z,Z,Z,Z)-(3,6,9,12,15)-Tricosapentene. The unique Raman signatures allow for the identification of individual chemicals even in mixtures. This capability is being explored for monitoring the diffusion of synthetic pheromones from dispensers in agricultural settings, an application termed "orchard in a box," to better understand how these mating disruption tools function.

Table 2: Key Raman Peaks for Pheromone Component Differentiation

| Compound | Key Raman Peak (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| This compound | ~1650 | C=C stretching |

| (E,Z)-7,9-Docedadien-1-yl Acetate | ~1740 | C=O stretching (ester) |

Note: Peak positions are approximate and can vary slightly based on experimental conditions.

Enhanced Raman Spectroscopy Techniques (e.g., Surface Enhanced Raman Spectroscopy (SERS)) for Sensitivity Improvement

A major limitation of standard Raman spectroscopy for pheromone detection is its inherent signal weakness, which makes detecting the extremely low concentrations released by insects or dispensers challenging. Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically amplifies the Raman signal, by factors of up to 10¹⁰ to 10¹¹, by adsorbing the analyte molecules onto a nanostructured metal surface (typically silver or gold).

The enhancement arises from two primary mechanisms: an electromagnetic effect, involving the excitation of localized surface plasmons on the metal surface, and a chemical effect related to charge-transfer between the analyte and the surface. This immense signal amplification allows for the potential detection of even single molecules. Research is actively exploring the use of SERS to boost the detection sensitivity for this compound and other pheromones, which would be a significant step towards developing real-time, in-field sensors. The development of reliable and robust SERS substrates is a key area of this research.

Sample Preparation and Preconcentration Methods for Trace Analysis

Analyzing pheromones like this compound is often challenging due to their low concentrations in biological or environmental samples. Therefore, effective sample preparation and preconcentration steps are crucial before instrumental analysis.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for trace analysis of volatile and semi-volatile organic compounds. SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. Volatile analytes, such as pheromones, adsorb and partition into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

This technique has been successfully applied to concentrate airborne pheromones prior to GC-MS analysis and is also being investigated as a way to preconcentrate samples for enhanced detection by Raman spectroscopy. By concentrating the analyte from a large volume of air onto the small surface area of the fiber, SPME significantly improves the detection limits of the subsequent analytical method.

Application of Solid Phase Micro Extraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technology that is valued for its speed, economy, and versatility. The technique integrates sampling, isolation, and analyte enrichment into a single step, functioning on the principle of adsorption/absorption and desorption. It utilizes a fiber coated with an extractive phase to concentrate analytes from a sample, which can then be transferred for analysis.

In the characterization of this compound, SPME is a crucial technique for preconcentrating the compound from various matrices, such as air or insect glands, prior to instrumental analysis. For instance, research on navel orangeworm (NOW) pheromones has employed SPME fibers to concentrate semiochemicals for subsequent analysis by Raman spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). This preconcentration step is vital for enhancing the sensitivity of detection, especially when dealing with trace amounts of the pheromone.

The choice of SPME fiber coating is critical and depends on the analyte's properties. For semiochemicals like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. This type of fiber is suitable for the molecular weight range of these compounds and allows for efficient uptake. The use of SPME coupled with analytical instruments provides a powerful and faster alternative to traditional methods, facilitating the detection and quantification of this compound in complex environmental or biological samples.

Table 1: SPME Fiber Types and Applications for Volatile Compounds

| Fiber Coating Material | Abbreviation | Primary Mechanism | Typical Analytes |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Absorption | Nonpolar, high molecular weight volatiles and semi-volatiles |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Mixed (Absorption/Adsorption) | Polar and nonpolar volatiles, amines, nitroaromatics |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Adsorption | Volatile organic compounds (VOCs), low molecular weight compounds |

Computational and Modeling Approaches in Chemical Characterization

Computational and modeling techniques are indispensable tools for elucidating the structural and interactive properties of complex molecules like this compound at a molecular level. These approaches complement experimental data by providing insights into dynamic processes and data interpretation that are otherwise difficult to obtain.

Molecular Dynamics Simulations for Understanding Molecular Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. In the study of this compound, MD simulations have been instrumental in understanding its interaction with pheromone-binding proteins (PBPs), which are crucial for olfactory reception in insects.

Research on the navel orangeworm, Amyelois transitella, has utilized MD simulations to investigate the pH-induced conformational changes in its PBP, AtraPBP1, upon binding with this compound. High-resolution crystal structures of the AtraPBP1 protein in complex with the pheromone revealed significant conformational shifts compared to its unliganded form. Specifically, MD trajectories suggest that a large movement of the C-terminal helix (α7) by approximately 90° and a displacement of the N-terminal helix (α1) by 37° are key to ligand binding and release. These simulations indicate that the conformational change in the α1 helix facilitates the larger movement of the α7 helix, a process believed to be triggered by the acidic environment at the surface of the neuronal membrane, enabling the release of the pheromone to the odorant receptor.

Table 2: Key Conformational Changes in AtraPBP1 upon Pheromone Binding

| Structural Element | Unliganded State | Liganded State (with this compound) | Observation from MD Simulations |

|---|---|---|---|

| N-terminal Helix (α1) | Stable position | Displaced by ~37° | Movement facilitates the larger conformational change of the C-terminal helix. |

| C-terminal Helix (α7) | "Open" conformation | Moves by ~90° to "close" over the binding pocket | This movement sequesters the pheromone from the aqueous environment. |

Principal Component Analysis (PCA) for Data Interpretation in Complex Mixtures

Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of complex datasets while retaining the most significant variance. This technique is particularly valuable in the analysis of chemical mixtures containing this compound, where data from spectroscopic or chromatographic methods can be overwhelmingly complex.

PCA has been successfully applied to interpret Raman spectroscopy data from mixtures of this compound and other pheromone components. In these studies, PCA transforms the complex Raman spectra, which consist of many variables (Raman shifts), into a smaller set of uncorrelated variables known as principal components (PCs). The first few PCs typically capture the majority of the variation in the data. By plotting the scores of the first principal component (PC1) against the second (PC2), it is possible to visually distinguish between pure pheromone components and their various mixtures. This analysis has demonstrated a clear separation between the spectral signatures of single components and their mixtures, validating the power of PCA to differentiate and identify the composition of complex pheromone blends.

Table 3: Illustrative PCA Scores for Pheromone Mixture Analysis

| Sample | Description | Hypothetical PC1 Score | Hypothetical PC2 Score | Grouping |

|---|---|---|---|---|

| 1 | Pure this compound | -0.8 | 0.1 | Component A |

| 2 | Pure Compound B | 0.9 | -0.2 | Component B |

| 3 | Mixture 1 (75% A, 25% B) | -0.4 | 0.0 | Mixture AB |

| 4 | Mixture 2 (50% A, 50% B) | 0.1 | -0.1 | Mixture AB |

| 5 | Mixture 3 (25% A, 75% B) | 0.5 | -0.15 | Mixture AB |

Note: This table is a hypothetical representation based on the descriptive outcomes of PCA in cited research.

Research Applications in Chemical Ecology and Integrated Pest Management Strategies

Fundamental Studies in Insect Chemical Communication

The specificity of pheromone structures is crucial for their biological activity, as minor changes can drastically alter an insect's response. Research into (Z,Z)-11,13-Hexadecadienal has been instrumental in exploring the nuances of this chemical language.

This compound is the principal, though not sole, component of the female-produced sex pheromone of the navel orangeworm, Amyelois transitella, a major agricultural pest. While this aldehyde is essential, studies have revealed that it is part of a more complex blend and is not highly attractive to males on its own in field conditions. In fact, for the navel orangeworm, a full blend containing additional novel compounds is required to elicit a response comparable to that of virgin females. This discovery has advanced the understanding that insect communication is often not based on a single molecule but on a precise ratio of multiple compounds.

The compound has also been identified as a sex pheromone component in other moth species, including the raisin moth (Cadra figulilella), the meal moth (Pyralis farinalis), and several species in the Notodontidae family. In the meal moth, this compound is an attractant, but its activity is modulated by the presence of other chemicals that can act as behavioral antagonists.

Laboratory and field bioassays, such as electroantennography (EAG), have been pivotal in these studies. EAG bioassays measure the electrical response of an insect's antenna to specific volatile compounds, helping researchers to screen and identify which components of a blend are biologically active. Such fundamental research clarifies the structure-activity relationships in pheromone perception and the complex behavioral sequences they trigger, from long-range attraction to close-range courtship rituals.

Academic Contributions to Environmentally Benign Pest Control

The insights gained from fundamental research on this compound have been directly applied to develop integrated pest management (IPM) strategies. These methods offer sustainable alternatives to broad-spectrum insecticides by targeting specific pest behaviors.

Mating disruption is a cornerstone of IPM for the navel orangeworm (Amyelois transitella) in California's almond and pistachio orchards. This technique involves permeating the orchard atmosphere with synthetic pheromones, which confuses male moths and hinders their ability to locate females for mating.

This compound is the active ingredient in many commercial mating disruption formulations, often released from timed aerosol dispensers or passive diffusers. Research has demonstrated that releasing this single compound can significantly disrupt the sexual communication of the navel orangeworm. Field trials have shown that this disruption leads to a reduction in male moth captures in female-baited traps by over 98% and a decrease in the mating success of females placed within the treated plots.

The ultimate goal of mating disruption is to reduce crop damage. Long-term studies in commercial almond orchards have confirmed that using mating disruption is an effective tool. While there is significant year-to-year variability in pest pressure, the data consistently show that combining mating disruption with strategically timed insecticide applications results in lower crop damage than using either method alone. This additive effect underscores the value of integrating pheromone-based strategies into a comprehensive pest management program.

Table 1: Efficacy of Mating Disruption on Navel Orangeworm in Almonds This table presents findings from a study on the effects of different mating disruption treatments on navel orangeworm communication and mating success in almond orchards.

| Treatment Group | Mean No. of Males Captured in Female-Baited Traps | Mating Reduction in Sentinel Females |

| Control (Untreated) | 250+ | 0% |

| Mating Disruption | < 5 | >98% |

| Data synthesized from findings where mating disruption treatments reduced male captures by ≥98.5% and significantly lowered mating in sentinel females compared to control plots. |

Effective pest management relies on accurate monitoring of pest populations to inform control decisions. Pheromone-baited traps are a primary tool for this purpose, used to detect the presence of pests, track their flight activity, and determine the optimal timing for interventions.

This compound is used in lures for monitoring navel orangeworm flights. These pheromone traps are typically placed in orchards to track the emergence and density of male moths. However, a significant challenge arises in orchards where mating disruption is actively used. The high concentration of synthetic pheromones in the air effectively "shuts down" standard pheromone traps, as the males' ability to locate the point source of the lure is impaired. In these scenarios, pheromone traps serve a different purpose: to confirm that the mating disruption program is working effectively, indicated by very low or zero trap captures.

To overcome the limitations of pheromone-only traps in mating disruption blocks, research has focused on developing more robust monitoring tools. Studies have shown that combining pheromone lures with other attractants, such as the naturally occurring phenolic compound phenyl propionate (B1217596) (PPO), can significantly enhance trap captures in orchards with or without mating disruption. This combination appears to be the most promising option for accurately tracking navel orangeworm flights under mating disruption, allowing growers to make more precise and timely management decisions.

Table 2: Comparison of Navel Orangeworm Trap Types in Orchards This table provides a simplified comparison of different monitoring tools for the navel orangeworm, particularly noting their effectiveness in orchards under mating disruption.

| Monitoring Tool | Primary Target | Effectiveness in Mating Disruption Orchards | Key Characteristic |

| Pheromone Trap | Male Moths | Low (Used to confirm "trap shutdown") | Highly specific to the target pest's pheromone. |

| Egg Trap | Ovipositing Females | High (Unaffected) | Provides direct evidence of egg-laying activity. |

| PPO + Pheromone Lure | Male & Female Moths | High | Synergistic effect enhances captures, making it a robust monitoring tool. |

Future Research Directions in Z,z 11,13 Hexadecadienal Studies

Integrated Omics Approaches to Elucidate Pheromone Production and Reception Pathways

Future research will increasingly utilize integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to unravel the intricate pathways of (Z,Z)-11,13-hexadecadienal biosynthesis and reception. By analyzing the transcriptome of female pheromone glands, researchers have already identified candidate genes potentially involved in sex pheromone production, including those encoding for fatty acyl desaturases, fatty acyl reductases (FARs), and other key enzymes. For instance, studies on various moth species have begun to functionally characterize these genes, revealing the specific enzymes responsible for creating the unique double bond structures in pheromone precursors.

A significant area of future inquiry involves understanding the genetic basis for the diversity in pheromone blends among closely related species. For example, while some species may use a single primary component like this compound, others employ a complex mixture of related compounds. Integrated omics can help identify the specific genetic changes, such as gene mutations or shifts in gene expression, that lead to these variations. Furthermore, these approaches can shed light on the co-evolution of pheromone production in females and reception in males, a key question in the evolution of chemical communication systems. By examining the genes for both the biosynthetic enzymes in females and the olfactory receptors (ORs) in males, scientists can gain a more complete picture of how these signaling systems evolve in concert.

Novel Computational and Machine Learning Models for Pheromone Design and Prediction

The development of novel computational and machine learning models represents a promising frontier for designing and predicting the activity of pheromones like this compound and its analogs. These in silico approaches can accelerate the discovery of new, more effective, or more specific semiochemicals for pest management.

Recent advancements have seen the application of machine learning and deep learning to various aspects of olfaction and chemical communication. whu.edu.cn For example, models are being developed to predict the interaction between an odorant molecule and its corresponding olfactory receptor. This could be instrumental in designing novel pheromone analogs that bind more effectively to the target insect's receptors. Furthermore, machine learning algorithms are being used to predict traffic congestion by treating vehicles as pheromone-releasing agents, a concept that could be adapted to model the dispersal and effectiveness of synthetic pheromones in an agricultural field. researchgate.net

Future research could focus on creating sophisticated quantitative structure-activity relationship (QSAR) models specifically for pheromones. These models would correlate the structural features of molecules with their biological activity, allowing for the virtual screening of large chemical libraries to identify promising new attractants or mating disruptants. By integrating machine learning with ant colony optimization algorithms, researchers are already enhancing the ability to solve complex problems, a methodology that could be applied to optimizing the composition of pheromone blends for maximum efficacy. whu.edu.cn The use of deep learning models to automatically identify pests in pheromone traps is another area of active research that will benefit from more advanced computational approaches. researchgate.netthescipub.com

| Research Area | Key Computational Techniques | Potential Applications for this compound |

| Pheromone-Receptor Interaction | Molecular Docking, Molecular Dynamics (MD) Simulations, Deep Neural Networks | Predicting binding affinity of analogs to olfactory receptors; Designing more potent or specific attractants. |

| Pheromone Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) Modeling, Machine Learning Classifiers | Identifying structural features crucial for biological activity; Screening virtual libraries for novel semiochemicals. |

| Pheromone Dispersal Modeling | Agent-Based Modeling, Computational Fluid Dynamics (CFD) | Simulating pheromone plume movement in different environmental conditions; Optimizing dispenser placement for mating disruption. |

| Automated Pest Monitoring | Deep Learning, Computer Vision | Automating the identification and counting of target insects in pheromone-baited traps. researchgate.netthescipub.com |

Exploration of Pheromone-Host Plant Volatile Interactions and Synergies

The interaction between insect pheromones and volatile organic compounds (VOCs) released by host plants is a critical area for future research. It is increasingly recognized that the olfactory landscape of an insect is complex, and the response to a pheromone can be significantly modulated by the presence of host plant odors.

Studies have shown that certain host plant volatiles can synergize the response of male moths to sex pheromones. researchgate.netnih.gov For instance, electrophysiological recordings have demonstrated that the presence of specific plant-derived compounds can enhance the firing rate of olfactory receptor neurons that are specifically tuned to pheromone components. researchgate.net This suggests that the insect's olfactory system has evolved to integrate information from both mating cues and habitat cues.

Future investigations should aim to identify the specific host plant volatiles that interact with the perception of this compound in various insect species. This can be achieved through techniques like gas chromatography-electroantennographic detection (GC-EAD) to screen for plant compounds that elicit a response in the insect's antennae. nih.gov Understanding these synergistic relationships can lead to the development of more effective lures for pest monitoring and control by combining pheromones with key host plant volatiles. nih.govcambridge.org Furthermore, research into the neural mechanisms underlying these interactions, including the potential for cross-talk between different olfactory pathways, will provide deeper insights into the complexity of insect chemical communication. nih.gov

| Insect Species | Pheromone Component | Synergistic Host Plant Volatile(s) | Reference |

| Helicoverpa zea (Corn earworm) | (Z)-11-Hexadecenal | Linalool, (Z)-3-Hexenol | researchgate.net |

| Spodoptera littoralis | Pheromone blend | Various host plant volatiles | nih.gov |

Development of Ultra-Sensitive and Field-Deployable Pheromone Detection Technologies

A major goal for future research is the development of ultra-sensitive and field-deployable sensors for the real-time detection of airborne pheromones like this compound. nih.gov Such technology would revolutionize pest monitoring by providing immediate data on pest presence and population density, allowing for more precise and timely pest management interventions. usda.govusda.gov

Current research is exploring a variety of approaches to achieve this. One promising avenue is the use of biosensors that incorporate biological components, such as insect olfactory receptors or even whole antennae, to achieve high specificity and sensitivity. nih.govusda.gov These biological components can be coupled with transducers that convert the binding of a pheromone molecule into a measurable signal, such as an electrical or optical signal. usda.gov Nanoparticle-based sensors are also being investigated for their potential to enhance the detection signal. usda.govusda.gov

Another area of development is in spectroscopic techniques, such as Raman spectroscopy, for the direct detection of pheromone molecules. spiedigitallibrary.orgosti.govosti.gov While challenges remain in achieving the required sensitivity for detecting the low concentrations of pheromones in the field, advancements in techniques like surface-enhanced Raman spectroscopy (SERS) are showing promise. osti.gov Additionally, the development of artificial pheromone systems, such as magnetic trails for swarm robotics, could inspire novel approaches to chemical sensing in agricultural environments. mdpi.com The integration of these sensors into automated traps and "Internet of Things" (IoT) networks will be crucial for creating smart monitoring systems that provide real-time data to growers. researchgate.netresearchgate.net

Investigation of Ecological and Evolutionary Dynamics of Pheromone Systems under Environmental Change

Understanding the ecological and evolutionary dynamics of pheromone communication systems in the face of environmental change is a critical area for future research. nih.gov Anthropogenic factors, such as climate change and pollution, have the potential to disrupt these finely tuned chemical signaling systems.

Future studies should investigate how factors like rising temperatures, increased carbon dioxide levels, and the presence of atmospheric pollutants affect the production, stability, and dispersal of this compound. For example, temperature can influence the volatility of pheromones and the metabolic processes involved in their biosynthesis. researchgate.net It is also important to examine how these environmental changes impact the physiology and behavior of both the signaling and receiving insects.

Furthermore, research should focus on the evolutionary responses of pheromone systems to these new selective pressures. nih.gov This could involve studying populations in areas with different levels of environmental stress to see if there are corresponding shifts in pheromone blends or receptor tuning. Phylogenetic comparative methods can be employed to understand the broader patterns of pheromone evolution across related species and identify ecological correlates of pheromone composition. Ultimately, this line of inquiry will be crucial for predicting how pest populations and their management may be affected by a changing global environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.